2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, which is further connected to a benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenol and 5-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include sulfuric acid or sodium hydroxide.
Coupling Reaction: The key step involves the coupling of 2,5-dichlorophenol with 5-methoxybenzoic acid, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atoms can be reduced to form a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(2,5-Dichlorophenyl)-5-formylbenzoic acid or 2-(2,5-Dichlorophenyl)-5-carboxybenzoic acid.
Reduction: Formation of 2-(2,5-Dichlorophenyl)-5-methoxybenzene.
Substitution: Formation of 2-(2,5-Diaminophenyl)-5-methoxybenzoic acid or 2-(2,5-Dihydroxyphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-5-methoxybenzoic acid
- 2-(2,5-Dichlorophenyl)-4-methoxybenzoic acid
- 2-(2,5-Dichlorophenyl)-5-hydroxybenzoic acid
Uniqueness
2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the chlorine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-9-3-4-10(12(7-9)14(17)18)11-6-8(15)2-5-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLKBVBGDMBFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681187 |
Source
|
Record name | 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184554-69-5 |
Source
|
Record name | 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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